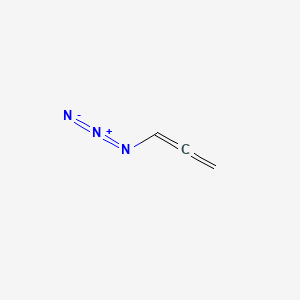
1-Azidopropadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azidopropadiene is an organic compound characterized by the presence of an azide group attached to a propadiene backbone
Métodos De Preparación
1-Azidopropadiene can be synthesized through several routes. One common method involves the reaction of propargyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods often involve continuous-flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Azidopropadiene undergoes a variety of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkyl halides, to form new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: this compound can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions include amines and triazoles.
Aplicaciones Científicas De Investigación
1-Azidopropadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is used in bioorthogonal chemistry, where it serves as a reactive handle for labeling and tracking biomolecules in living systems.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to undergo controlled polymerization reactions.
Mecanismo De Acción
The mechanism by which 1-azidopropadiene exerts its effects is primarily through its reactivity as an azide. The azide group can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products.
Comparación Con Compuestos Similares
1-Azidopropadiene can be compared with other azide-containing compounds, such as azidomethane and azidoethane. While all these compounds share the azide functional group, this compound is unique due to its propadiene backbone, which imparts distinct reactivity and stability. Similar compounds include:
Azidomethane: A simpler azide with a single carbon backbone.
Azidoethane: An azide with a two-carbon backbone.
Azidobenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.
This compound’s unique structure allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
88596-79-6 |
|---|---|
Fórmula molecular |
C3H3N3 |
Peso molecular |
81.08 g/mol |
InChI |
InChI=1S/C3H3N3/c1-2-3-5-6-4/h3H,1H2 |
Clave InChI |
QMQXDDMLNGMXBM-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


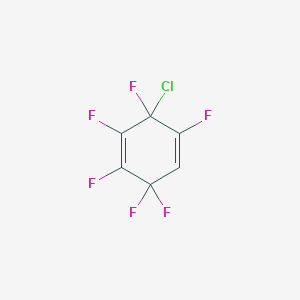

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
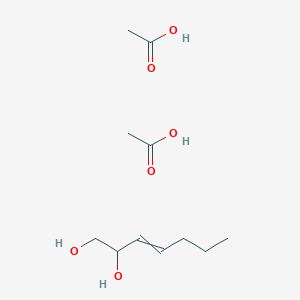
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
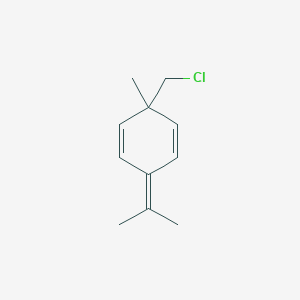

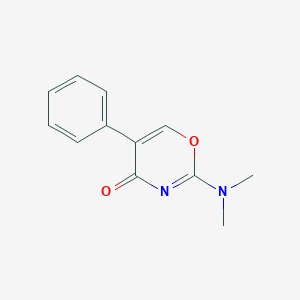
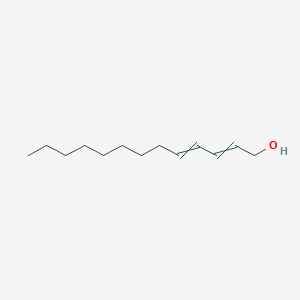
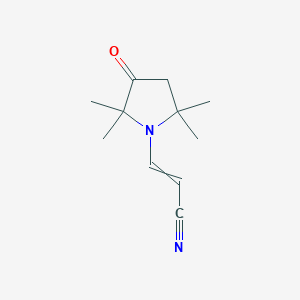
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
